2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
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Overview
Description
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties. This particular compound features a butyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 5-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with glyoxal and ammonium chloride to form the imidazole ring, followed by chlorination and carboxylation steps .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole compound.
Scientific Research Applications
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
- 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole
- 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid
Comparison: 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCESOEGZHHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472680 |
Source
|
Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-28-5 |
Source
|
Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the compound containing 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, specifically GR117289, interact with its target and what are the downstream effects?
A1: GR117289, which contains the this compound moiety, acts as a potent and specific antagonist of the angiotensin AT1 receptor. [] It exhibits slow binding kinetics, suggesting a strong interaction with the receptor. This binding prevents angiotensin II, a peptide hormone, from binding to the AT1 receptor. [] As a result, the downstream effects of angiotensin II, such as vasoconstriction (narrowing of blood vessels) and aldosterone secretion (a hormone that regulates blood pressure), are inhibited. [] This makes GR117289 a potential therapeutic agent for hypertension and other cardiovascular diseases.
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